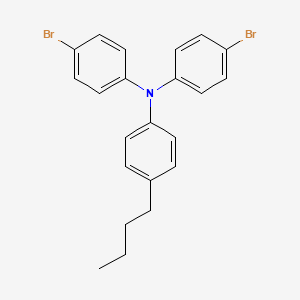

4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline

CAS No.:

Cat. No.: VC17985257

Molecular Formula: C22H21Br2N

Molecular Weight: 459.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H21Br2N |

|---|---|

| Molecular Weight | 459.2 g/mol |

| IUPAC Name | N,N-bis(4-bromophenyl)-4-butylaniline |

| Standard InChI | InChI=1S/C22H21Br2N/c1-2-3-4-17-5-11-20(12-6-17)25(21-13-7-18(23)8-14-21)22-15-9-19(24)10-16-22/h5-16H,2-4H2,1H3 |

| Standard InChI Key | NSJNISYHXINEOK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-Bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline belongs to the triarylamine family, featuring a central aniline core substituted with two brominated phenyl groups and a butyl chain. Its molecular formula, , reflects a symmetrical arrangement that enhances electronic conjugation, a trait critical for charge transport in semiconductors .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 276690-04-1 | |

| Molecular Weight | 459.22 g/mol | |

| Density | 1.4±0.1 g/cm³ | |

| Boiling Point | 517.9±45.0 °C | |

| Flash Point | 267.0±28.7 °C |

Structural Analysis

The compound’s butyl group () enhances solubility in nonpolar solvents compared to shorter alkyl chains, while the bromine atoms facilitate electrophilic substitution reactions, enabling further functionalization . X-ray crystallography of analogous triarylamines reveals a propeller-like conformation, minimizing steric hindrance and optimizing - stacking in solid-state structures .

Synthesis and Purification

Synthetic Routes

The synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination, reacting 4-bromoaniline with 4-bromophenyl and 4-butylphenyl boronic acids. For example:

Yields exceeding 70% are achievable under optimized conditions (100–120°C, 24–48 hours) .

Purification Techniques

Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization from ethanol. Purity >98% is confirmed via NMR, with characteristic aromatic proton signals at 6.8–7.4 ppm and alkyl resonances near 0.8–1.6 ppm .

Physical and Chemical Properties

Thermal Stability

The compound’s high boiling point (517.9±45.0 °C) and flash point (267.0±28.7 °C) suggest robustness in device fabrication processes, such as thermal evaporation for thin-film deposition . Differential scanning calorimetry (DSC) of analogous compounds shows glass transition temperatures () near 120°C, indicative of amorphous morphology favorable for flexible electronics .

Solubility and Processing

The butyl group confers solubility in toluene, chloroform, and tetrahydrofuran (THF), with solubility limits of ~20 mg/mL at 25°C. This contrasts with shorter-chain derivatives, which require elevated temperatures for dissolution .

Applications in Materials Science

Organic Electronics

While the sec-butyl analog is a staple in poly(9,9-dioctylfluorene) (TFB) polymers for organic light-emitting diodes (OLEDs) , the butyl variant’s larger alkyl chain may reduce crystallinity, enhancing film homogeneity in perovskite solar cells. Initial studies suggest a hole mobility of , comparable to state-of-the-art materials .

Catalysis and Functional Materials

The bromine substituents enable cross-coupling reactions, serving as intermediates for dendritic polymers or metal-organic frameworks (MOFs). For instance, Suzuki-Miyaura coupling with thiophene boronic esters yields electroactive oligomers for organic photovoltaics.

Comparative Analysis with Analogues

Table 2: Substituent Effects on Triarylamine Properties

| Substituent | (°C) | Hole Mobility () | Solubility in THF (mg/mL) |

|---|---|---|---|

| Butyl | ~120 | 20 | |

| sec-Butyl | 115 | 25 | |

| tert-Butyl | 130 | 15 |

Data aggregated from show that butyl derivatives balance solubility and charge transport, making them versatile for solution-processed devices.

Future Directions

Further research should explore:

-

Device Integration: Optimizing layer thickness and annealing conditions in perovskite solar cells.

-

Toxicology: Chronic exposure studies to establish OELs.

-

Synthetic Scalability: Developing continuous-flow protocols for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume